molecular formula C20H18FNO3 B2565621 5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide CAS No. 831231-20-0

5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide

Cat. No.: B2565621
CAS No.: 831231-20-0
M. Wt: 339.366
InChI Key: WVJZDAVVHGWKLR-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a 2-fluorophenyl substitution at the 5-position of the furan ring and an N-linked 2-(4-methoxyphenyl)ethyl group. The fluorine atom at the ortho position of the phenyl ring and the methoxy group on the ethyl-linked aromatic moiety contribute to its electronic and steric properties, influencing binding affinity and metabolic stability.

Properties

IUPAC Name

5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-24-15-8-6-14(7-9-15)12-13-22-20(23)19-11-10-18(25-19)16-4-2-3-5-17(16)21/h2-11H,12-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJZDAVVHGWKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-fluorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 2-fluorophenyl group. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.

    Attachment of the N-[2-(4-methoxyphenyl)ethyl] group: This step involves the formation of an amide bond between the furan ring and the N-[2-(4-methoxyphenyl)ethyl] group. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

Fluorinated compounds, including those similar to 5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide, have been studied for their antibacterial activities. Research indicates that modifications in the phenyl moiety can enhance the antibacterial efficacy against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with fluorine substitutions have demonstrated potent inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli .

Antiproliferative Effects

Compounds containing furan rings have been investigated for their antiproliferative properties against cancer cells. The structure of this compound suggests potential activity against tumor growth, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Furan Ring : The furan moiety can be synthesized through the reaction of furfural derivatives with appropriate amines under acidic conditions.
  • Fluorination : Introduction of the fluorine atom at the ortho position of the phenyl group can be achieved using fluorinating agents such as Selectfluor or via electrophilic aromatic substitution methods.
  • Amide Bond Formation : The final compound can be obtained by coupling the furan derivative with an amine using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Neuroprotective Effects

Recent studies suggest that compounds similar to this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.

Anti-inflammatory Activity

Research has indicated that furan derivatives possess anti-inflammatory properties, which could make this compound a candidate for treating inflammatory conditions. The compound's ability to inhibit pro-inflammatory cytokines could be pivotal in therapeutic applications .

Case Studies and Research Findings

StudyFindings
Shi et al., 2024Identified significant antibacterial activity of fluorinated derivatives against Pseudomonas aeruginosa and E. coli, suggesting structural modifications enhance potency .
Zhang et al., 2020Demonstrated antiproliferative effects of furan-containing compounds in xenograft models, indicating potential for cancer therapy .
Liu et al., 2023Explored neuroprotective effects in cellular models, highlighting mechanisms involving oxidative stress reduction .

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring and Aromatic Groups

5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide (CAS 618402-89-4)
  • Structural Difference : The 2-fluorophenyl group in the parent compound is replaced with a 2-chlorophenyl substituent.
  • Impact: Chlorine’s larger atomic radius and stronger electron-withdrawing nature may enhance hydrophobic interactions but reduce solubility compared to fluorine. No direct activity data are available, but halogen substitution often affects target binding and toxicity profiles .
5-(2-Chlorophenyl)-N-(4-ethoxyphenyl)furan-2-carboxamide
  • Structural Differences :
    • The ethyl linker is absent; the 4-methoxyphenyl group is replaced with a 4-ethoxyphenyl directly attached to the amide nitrogen.
    • Ethoxy (—OCH₂CH₃) vs. methoxy (—OCH₃) alters lipophilicity and metabolic oxidation rates.
  • Synthesis : Similar to the parent compound, likely via coupling of 5-(2-chlorophenyl)furan-2-carboxylic acid with 4-ethoxyaniline .
N-[(4-Methoxyphenyl)methyl]-5-[(4-methylphenyl)sulfonylmethyl]furan-2-carboxamide
  • Structural Differences :
    • A sulfonylmethyl group replaces the 2-fluorophenyl on the furan ring.
    • The N-substituent is a benzyl-type (4-methoxyphenyl)methyl group.

Modifications to the Amide Side Chain

5-(4-Methoxyphenyl)-N-{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl}furan-2-carboxamide
  • Structural Differences :
    • The 2-fluorophenyl group is replaced with 4-methoxyphenyl.
    • The ethyl-(4-methoxyphenyl) side chain is substituted with a pyrazolo-diazepine methyl group.
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide
  • Structural Differences: A phenoxymethyl group replaces the 2-fluorophenyl substituent. The N-substituent includes a diethylamino group, introducing basicity and pH-dependent solubility.
  • Synthesis: Likely involves Williamson ether synthesis for the phenoxymethyl group and amide coupling .

Heterocyclic Replacements and Hybrid Structures

N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide
  • Structural Differences :
    • An oxadiazole ring replaces the furan’s 2-fluorophenyl group.
    • The N-ethyl group and oxadiazole may improve metabolic stability and π-π stacking interactions.
  • Impact : Oxadiazoles are bioisosteres for esters and amides, often enhancing resistance to enzymatic degradation .
5-({[2-(Cyclopropanecarbonyl)-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]oxy}methyl)-N-[2-(pyridin-2-yl)ethyl]furan-2-carboxamide
  • Structural Differences: A tetrahydroisoquinoline-cyclopropanecarbonyl hybrid replaces the 2-fluorophenyl group. The N-substituent includes a pyridinylethyl group, introducing metal-coordinating capacity.
  • Biological Relevance : Such hybrids are explored in multitarget drug design, particularly for neurodegenerative diseases .

Analytical Characterization

  • NMR and HRMS : Standard for confirming identity ().
  • X-ray Crystallography : Used to resolve stereochemistry and packing interactions ().

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Furan Substituent Amide Substituent Molecular Weight Key Features
Parent Compound 2-Fluorophenyl 2-(4-Methoxyphenyl)ethyl 353.37 g/mol Fluorine for enhanced binding
5-(2-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl] 2-Chlorophenyl 2-(4-Methoxyphenyl)ethyl 369.82 g/mol Increased hydrophobicity
5-(2-Chlorophenyl)-N-(4-ethoxyphenyl) 2-Chlorophenyl 4-Ethoxyphenyl 343.79 g/mol Ethoxy for altered metabolism
N-[(4-Methoxyphenyl)methyl]-5-sulfonylmethyl Sulfonylmethyl (4-Methoxyphenyl)methyl 375.42 g/mol Polar sulfonyl group

Biological Activity

5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a 2-fluorophenyl group and an N-(2-(4-methoxyphenyl)ethyl) side chain. Its molecular formula is C16H18FNO2, and it has been studied for various pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with substituted phenyl groups. The methods used often include standard organic synthesis techniques such as coupling reactions or acylation processes. Specific synthetic routes have been reported in literature, detailing yields and characterization methods such as NMR and IR spectroscopy .

Antibacterial Activity

Furan derivatives have shown significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds can be as low as 64 µg/mL .

Anticancer Potential

Research indicates that furan derivatives possess anticancer activity. In studies involving cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), compounds with similar structures exhibited moderate to significant cytotoxicity, with IC50 values ranging from 150 µg/mL to over 200 µg/mL . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Compounds in the furan class have also been investigated for their anti-inflammatory properties. Some derivatives act as selective COX-2 inhibitors, which are crucial in managing inflammatory conditions. For example, certain diaryl furanone derivatives showed comparable potency to established anti-inflammatory drugs like rofecoxib .

Table: Summary of Biological Activities

Activity Effect Reference
AntibacterialEffective against E. coli, MIC: 64 µg/mL
AnticancerModerate cytotoxicity, IC50: 150-200 µg/mL
Anti-inflammatoryCOX-2 inhibition comparable to rofecoxib

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial activity of various furan derivatives against E. coli and Staphylococcus aureus. The results indicated that modifications in the phenyl ring significantly affected the antibacterial potency.
  • Cytotoxicity Assay : In a cytotoxicity assay using A549 lung cancer cells, several furan derivatives were tested, revealing that structural variations influenced their effectiveness. The most potent derivative had an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
  • Inflammation Model : In a carrageenan-induced inflammation model in rats, specific furan derivatives demonstrated notable reductions in swelling and pain, suggesting their potential as therapeutic agents for inflammatory diseases.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide, and how can reaction conditions be optimized for yield?

Answer:
The compound can be synthesized via amide coupling between furan-2-carbonyl chloride and the amine derivative 2-(4-methoxyphenyl)ethylamine. Key steps include:

  • Reagent Selection : Use acetonitrile as a solvent under reflux conditions to promote nucleophilic acyl substitution .
  • Purification : Employ recrystallization or column chromatography to isolate the product, ensuring high purity (>95%).
  • Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of carbonyl chloride to amine) and monitor reaction progress via TLC or HPLC.
    Reference methods for analogous furan carboxamides demonstrate yields of 60–80% under similar conditions .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the presence of the fluorophenyl (δ ~7.2–7.8 ppm), methoxyphenyl (δ ~3.8 ppm for OCH3_3), and furan carbonyl (δ ~160–165 ppm) groups .
  • IR Spectroscopy : Identify characteristic amide C=O stretches (~1650–1680 cm1^{-1}) and aromatic C-F bonds (~1220 cm1^{-1}) .
  • X-ray Crystallography : Resolve the planar amide linkage and dihedral angles between aromatic rings, as demonstrated in structurally similar N-(2-nitrophenyl)furan-2-carboxamide (dihedral angle: ~9.7° between phenyl and furan rings) .

Advanced: How can computational tools like UCSF Chimera be applied to study this compound’s molecular interactions?

Answer:

  • Molecular Docking : Use UCSF Chimera’s AutoDock Vina plugin to model interactions with potential targets (e.g., opioid receptors, based on structural analogs like ortho-fluorofuranyl fentanyl ).
  • Dynamic Simulations : Perform MD simulations to assess conformational stability of the amide bond and fluorophenyl orientation under physiological conditions .
  • Electrostatic Mapping : Analyze charge distribution to predict binding affinity, leveraging Chimera’s Coulombic surface visualization .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for furan-2-carboxamide derivatives?

Answer:

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., fentanyl derivatives for CNS activity comparisons) .
  • Orthogonal Validation : Combine in vitro (e.g., radioligand displacement) and in silico (e.g., QSAR models) approaches to confirm activity.
  • Meta-Analysis : Evaluate literature for confounding factors (e.g., solvent effects in solubility assays) and exclude studies with purity <95% .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Answer:

  • Substituent Variation : Systematically modify the fluorophenyl (e.g., para- vs. ortho-substitution) and methoxyphenyl groups (e.g., ethoxy instead of methoxy) to assess impact on receptor binding .
  • Bioisosteric Replacement : Replace the furan ring with thiophene or pyrrole to evaluate metabolic stability while retaining activity, as seen in Ebola virus inhibitors .
  • In Vivo Testing : Prioritize derivatives with <10 nM IC50_{50} in vitro for pharmacokinetic studies (e.g., BBB permeability using PAMPA assays) .

Advanced: What analytical methods validate the compound’s purity and stability under storage conditions?

Answer:

  • HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile/water (70:30) to monitor degradation products .
  • Stability Studies : Store samples at 4°C, -20°C, and room temperature for 1–6 months, assessing purity loss via peak area quantification .
  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions to identify labile functional groups (e.g., amide hydrolysis) .

Advanced: How does the compound’s stereoelectronic profile influence its interaction with biological targets?

Answer:

  • Conformational Analysis : The planar amide bond and fluorophenyl ring orientation create a rigid scaffold, favoring π-π stacking with aromatic residues in receptor binding pockets .
  • Electron-Withdrawing Effects : The fluorine atom increases electrophilicity of the adjacent phenyl ring, enhancing hydrogen bonding with serine or tyrosine residues .
  • Solubility Modulation : The methoxyphenyl group balances hydrophobicity, critical for membrane permeability and target engagement .

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